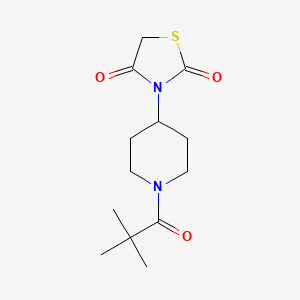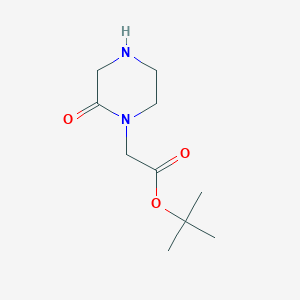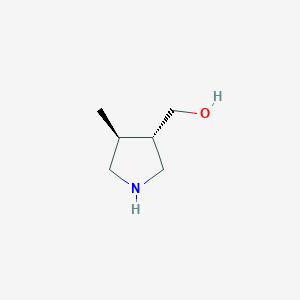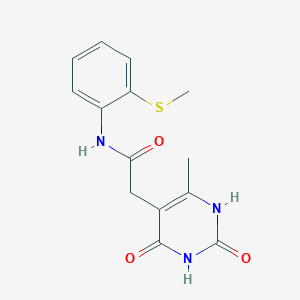
3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidine-2,4-diones. Thiazolidine-2,4-diones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound features a pivaloylpiperidine moiety attached to the thiazolidine-2,4-dione core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione typically involves the reaction of pivaloylpiperidine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of multicomponent reactions (MCRs), which are known for their efficiency in creating complex molecules . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as green chemistry and nano-catalysis are employed to improve the selectivity and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazolidine-2,4-dione derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exerting its antimicrobial effects . In cancer research, the compound may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A well-known thiazolidinedione used as an antidiabetic drug.
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Thiazolidine-4-one derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
3-(1-Pivaloylpiperidin-4-yl)thiazolidine-2,4-dione is unique due to the presence of the pivaloylpiperidine moiety, which may enhance its biological activity and selectivity compared to other thiazolidinediones. This structural modification can lead to improved pharmacokinetic properties and a broader spectrum of activity .
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)11(17)14-6-4-9(5-7-14)15-10(16)8-19-12(15)18/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHCXTWJZBJEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)


![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)



![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)
